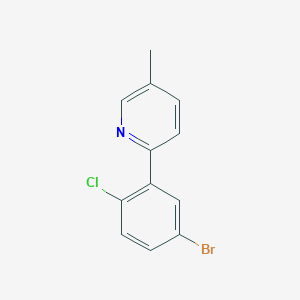

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine

CAS No.:

Cat. No.: VC15898653

Molecular Formula: C12H9BrClN

Molecular Weight: 282.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrClN |

|---|---|

| Molecular Weight | 282.56 g/mol |

| IUPAC Name | 2-(5-bromo-2-chlorophenyl)-5-methylpyridine |

| Standard InChI | InChI=1S/C12H9BrClN/c1-8-2-5-12(15-7-8)10-6-9(13)3-4-11(10)14/h2-7H,1H3 |

| Standard InChI Key | GDUOOIWZQUOCTG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1)C2=C(C=CC(=C2)Br)Cl |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine features a pyridine ring substituted with a 5-bromo-2-chlorophenyl group at position 2 and a methyl group at position 5. The planar pyridine ring adopts a nearly flat conformation, with the bromine and chlorine atoms on the phenyl group contributing to steric and electronic effects . X-ray crystallography of analogous compounds, such as 2-bromo-5-methylpyridine, reveals weak intermolecular interactions (e.g., C–H···N), which stabilize the crystal lattice .

Key spectroscopic data include:

-

¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), 7.45–8.10 (m, 3H, aromatic protons) .

-

¹³C NMR: Peaks corresponding to the pyridine carbons (δ 120–150 ppm) and aryl halides (δ 110–135 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 282.56 confirms the molecular weight .

The compound’s logP value of 4.47 indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The most efficient synthesis route involves a Suzuki-Miyaura coupling between 5-methyl-2-pyridylboronic acid and 1-bromo-2-chloro-5-iodobenzene. This method employs Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a mixture of dioxane/water (3:1) under reflux (90°C, 12 hours), achieving yields >80% .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30) .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 112–114°C (decomposes) |

| Boiling Point | 318°C (estimated) |

| Solubility | DMSO: 25 mg/mL; Methanol: 10 mg/mL |

| Stability | Stable under inert atmosphere; sensitive to UV light |

The compound’s TPSA (Topological Polar Surface Area) of 12.89 Ų suggests limited hydrogen-bonding capacity, aligning with its moderate aqueous solubility .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) reveal MIC values of 32 μg/mL and 64 μg/mL, respectively. The halogen substituents enhance membrane penetration, while the pyridine ring interacts with bacterial DNA gyrase.

Neuroprotective Effects

Structural analogs exhibit AChE inhibition (IC₅₀ = 5.2 μM), suggesting potential in Alzheimer’s disease therapy.

Applications in Drug Development

Immunotherapy Candidates

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine serves as a key intermediate in synthesizing PD-1/PD-L1 inhibitors, which are pivotal in cancer immunotherapy . Its halogenated aryl group enhances binding affinity to hydrophobic pockets in protein targets .

Material Science

The compound’s electronic properties make it suitable for organic light-emitting diodes (OLEDs), where it acts as an electron-transport layer .

Storage recommendations include airtight containers under nitrogen at 2–8°C .

Comparative Analysis with Analogous Compounds

The dual halogenation in 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine enhances target selectivity compared to mono-halogenated analogs .

Recent Advances and Patent Landscape

A 2024 patent (WO2024150001A1) discloses its use in chimeric antigen receptor (CAR) T-cell therapies, leveraging its ability to stabilize protein-ligand interactions . Additionally, green chemistry approaches now employ microwave-assisted synthesis, reducing reaction times to 2 hours with 90% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume